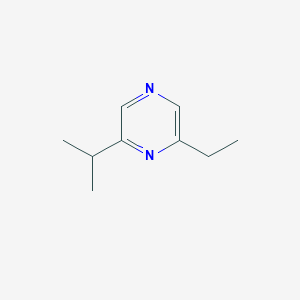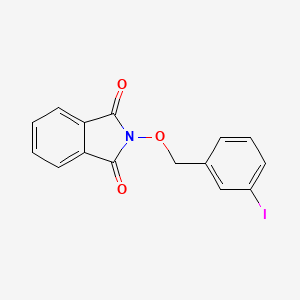
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features an isoindoline-1,3-dione core with a 3-iodobenzyl group attached via an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-iodobenzyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione core. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindoline core or the benzyl group.
Substitution: The iodine atom in the 3-iodobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .
Applications De Recherche Scientifique
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets The compound is known to modulate the activity of certain enzymes and receptorsAdditionally, it may inhibit the aggregation of β-amyloid protein, indicating potential use in Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
3,4-Pyridinedicarboximide: Another related compound with comparable properties.
Uniqueness
2-((3-Iodobenzyl)oxy)isoindoline-1,3-dione is unique due to the presence of the 3-iodobenzyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H10INO3 |
|---|---|
Poids moléculaire |
379.15 g/mol |
Nom IUPAC |
2-[(3-iodophenyl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10INO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Clé InChI |
MYIFKXSWKXPTDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

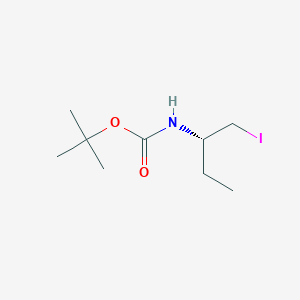
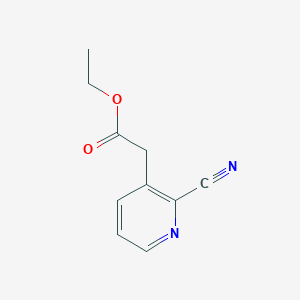

![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
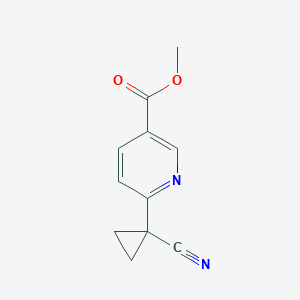

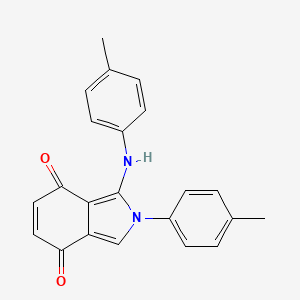
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)

